molecular formula C18H17N3OS B3017811 N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721892-35-9

N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide

カタログ番号 B3017811
CAS番号: 721892-35-9
分子量: 323.41
InChIキー: IUZZUBDAZJGPCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as Anticancer and Antimicrobial Agents

The research on N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides has shown significant promise in the medical field due to their potential anticancer and antimicrobial properties. The study involved the synthesis of these compounds using the potassium salt of tetrazolo[1,5-c]quinazolin-5-thion, which was then alkylated by N-aryl(benzyl,heteryl)acetamides. The structures of the newly synthesized compounds were confirmed through various spectral methods including FT-IR, LC–MS, 1H NMR, and elemental analysis. The compounds were initially tested for cytotoxicity using bioluminescence inhibition against Photobacterium leiognathi Sh1. Subsequent antibacterial and antifungal screenings revealed that certain compounds exhibited activity against pathogens such as Klebsiella pneumoniae. The US National Cancer Institute selected 19 compounds for further testing, which showed that some compounds, particularly N-(6-methylbenzo[d]thiazol-2-yl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamide, demonstrated high growth inhibition rates in various human tumor cell lines. In silico molecular docking studies suggested that these compounds have an affinity for the epidermal growth factor receptor (EGFR), which is a significant target in cancer therapy .

Synthesis and Characterization of Novel N-(Phenyl, Benzyl, Hetaryl)-2-([1,2,4]Triazolo[1,5-c]Quinazolin-2-ylthio)Acetamides

In the quest for new antimicrobial agents, novel N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and characterized. The structural evaluation was performed using spectral data from LC-MS, IR, 1H-NMR, and elemental analysis. These compounds were tested for their antimicrobial activity against a range of bacterial and fungal pathogens. The study found that N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide showed significant inhibition zones against Staphylococcus aureus and Enterococcus faecalis, and another compound was effective against Escherichia coli. The research also included in silico molecular docking to suggest possible mechanisms of action by targeting specific enzymes in the pathogens. Additionally, a quantitative structure–activity relationship (QSAR) model was developed to predict antimicrobial activity .

Comprehensive Analysis

The studies on N-aryl(benzyl,heteryl)-2-(quinazolin-ylthio)acetamides have provided valuable insights into their potential as anticancer and antimicrobial agents. The synthesis of these compounds has been well-characterized, and their molecular structures have been confirmed through various analytical techniques. The chemical reactions involved in their synthesis, such as alkylation, have been successful in producing a range of compounds with varying biological activities. The physical and chemical properties of these compounds, inferred from their molecular structures, contribute to their interaction with biological targets such as EGFR and bacterial enzymes. The analysis of these studies indicates that these compounds hold significant promise for the development of new therapeutic agents, with some compounds already showing efficacy in inhibiting the growth of cancer cells and microbial pathogens. The use of molecular docking and QSAR studies further enhances the understanding of their mechanisms of action and aids in the prediction of their activity, which is crucial for the advancement of medicinal chemistry and drug development .

科学的研究の応用

Anticancer Applications

Quinazolinone derivatives, including compounds closely related to N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, have been extensively studied for their potential antitumor activities. These compounds have demonstrated broad-spectrum antitumor efficiency against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. For instance, certain derivatives have been found to be nearly 1.5–3.0-fold more potent compared to the positive control 5-FU, showing significant growth inhibitory activity against renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer types. Molecular docking studies suggest that these compounds inhibit tumor growth through interactions with the ATP binding site of EGFR-TK or B-RAF kinase, indicating a mechanism similar to that of known anticancer agents like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016); (M. Mohamed et al., 2016).

Anticonvulsant Applications

Research has also been conducted on the anticonvulsant activities of related compounds, focusing on their affinity to GABAergic biotargets and effectiveness in preventing seizures. Although some studies have reported limited success in demonstrating significant anticonvulsant activity in vivo, these investigations contribute to understanding the pharmacophore's role in anticonvulsant effects and provide insights into optimizing compounds for better therapeutic outcomes (Wassim El Kayal et al., 2022).

Antimicrobial and Antihistamine Applications

Additionally, these quinazolinone derivatives have shown potential as antimicrobial agents. Some synthesized compounds displayed good antimicrobial activity, with particular effectiveness against bacterial strains. This suggests their potential in addressing infectious diseases and contributing to the development of new antimicrobial drugs. Moreover, certain derivatives have been evaluated for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. These findings indicate a promising direction for developing new antihistamine agents with minimal sedative effects (V. Alagarsamy et al., 2014).

特性

IUPAC Name

N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZZUBDAZJGPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。